molecular formula C19H25ClN2O5S B5385993 ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate

ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate

Cat. No.: B5385993
M. Wt: 428.9 g/mol
InChI Key: KSBTWXVUJGAJJR-UHFFFAOYSA-N
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Description

Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate (CAS: 313685-03-9) is a synthetic compound featuring a piperidine-4-carboxylate core modified with a prolyl group and a 4-chlorophenylsulfonyl substituent. Its molecular formula is C₁₄H₁₈ClNO₄S, with a molar mass of 331.82 g/mol and a predicted density of 1.322 g/cm³ . The highly electron-withdrawing sulfonyl group contributes to its acidic pKa (-6.06), influencing its reactivity and solubility. The compound’s synthesis typically involves sulfonylation reactions under controlled pH conditions, as seen in analogous piperidine derivatives .

Properties

IUPAC Name

ethyl 1-[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O5S/c1-2-27-19(24)14-9-12-21(13-10-14)18(23)17-4-3-11-22(17)28(25,26)16-7-5-15(20)6-8-16/h5-8,14,17H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBTWXVUJGAJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Chlorophenyl Ring: The chlorophenyl ring can be attached through nucleophilic substitution reactions.

    Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and acid catalysts.

    Prolyl Group Addition: The prolyl group can be added through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring or the piperidine ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted piperidine or chlorophenyl derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemistry

Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Enzyme Inhibition: Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurological disorders.
CompoundIC50 (µM)
Compound A12.8
Compound B14.5
Ethyl derivativeNot specified
  • Receptor Binding: The piperidine ring facilitates interactions with various receptors, potentially modulating their activity.

Medicine

This compound is under investigation for its therapeutic effects, including:

  • Anti-inflammatory Properties: Its ability to interact with inflammatory pathways could lead to new treatments for chronic inflammatory diseases.
  • Analgesic Effects: Potential use in pain management by modulating pain perception pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized chemicals used in various manufacturing sectors.

Mechanism of Action

The mechanism of action of ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomer: Ethyl 1-[(4-Chlorophenyl)Sulfonyl]Piperidin-3-Carboxylate

Key differences include:

  • Synthesis : Both compounds are synthesized via sulfonylation, but the 3-carboxylate derivative requires precise pH control (9–10) during reaction .
  • Bioactivity: Positional isomerism can alter binding affinities in biological targets, as seen in quinolone antibiotics where substituent positioning affects antibacterial potency .

Substituent Variation: Ethyl 1-(4-Chlorobenzyl)-4-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinecarboxylate

This analog (CAS: 866135-91-3, C₂₂H₂₆ClNO₅S, molar mass: 451.96 g/mol) introduces a 4-chlorobenzyl group and a 4-methoxyphenylsulfonyl substituent :

  • Steric and Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound. This difference may enhance solubility in polar solvents.
  • Physical Properties : Lower density (1.285 g/cm³ ) and higher predicted boiling point (580.5°C ) compared to the target compound (444.5°C ) reflect molecular weight and substituent influences .

Benzyl-Substituted Piperidine Derivatives

Compounds such as ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) and ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e) highlight substituent effects :

  • Synthesis Yields : 3d (60.6% yield) vs. 3e (76.6%) suggests electron-donating methyl groups improve reaction efficiency compared to electron-withdrawing chloro substituents.
  • Spectroscopic Data : IR carbonyl stretches (1738 cm⁻¹ for 3d vs. 1733 cm⁻¹ for 3e) indicate subtle electronic differences due to substituents.

Functional Group Comparison: Ethyl 1-(4-Formylphenyl)Piperidine-4-Carboxylate

This derivative (CAS: 85345-11-5, C₁₅H₁₉NO₃) replaces the sulfonyl group with a formyl moiety :

  • Reactivity : The aldehyde group introduces nucleophilic reactivity, unlike the sulfonyl group’s electrophilic nature.
  • Applications : Formyl groups are often used in conjugation reactions, whereas sulfonyl groups enhance stability in medicinal chemistry contexts .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Substituents
Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate (Target) C₁₄H₁₈ClNO₄S 331.82 1.322 444.5 -6.06 4-Chlorophenylsulfonyl, prolyl, ethyl ester
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate C₁₄H₁₈ClNO₄S 331.82 Piperidin-3-carboxylate
Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate C₂₂H₂₆ClNO₅S 451.96 1.285 580.5 5.51 4-Methoxyphenylsulfonyl, 4-chlorobenzyl
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) C₁₅H₁₈ClNO₂ 282.77 2-Chlorobenzyl
Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate C₁₅H₁₉NO₃ 261.32 4-Formylphenyl

Research Findings and Implications

  • Bioactivity Potential: Analogous sulfonamide derivatives (e.g., Sch225336 in ) demonstrate cannabinoid receptor modulation, suggesting the target compound could be explored for similar pharmacological applications .
  • Synthetic Challenges : Lower yields in chloro-substituted derivatives (e.g., 3d at 60.6%) indicate steric or electronic hurdles during synthesis, necessitating optimized conditions .

Biological Activity

Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate is a synthetic compound belonging to the piperidine derivatives class. Its unique structural features, including a sulfonyl group and a chlorophenyl ring, suggest potential biological activities that warrant detailed exploration. This article reviews the compound's biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

C16H20ClN1O4S\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}_{1}\text{O}_{4}\text{S}
  • Molecular Formula: C₁₆H₂₀ClN₁O₄S
  • Molecular Weight: Approximately 351.85 g/mol

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The sulfonyl group is believed to enhance binding affinity, facilitating enzyme inhibition and receptor modulation. The piperidine ring serves as a critical component in interacting with biological targets, impacting various physiological processes.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound demonstrate significant enzyme inhibitory properties. For instance, studies on related piperidine derivatives have shown:

  • Acetylcholinesterase (AChE) Inhibition: Compounds with similar structures have displayed strong AChE inhibitory activity, which is crucial for treating neurological disorders.
CompoundIC50 (µM)
Compound A12.8
Compound B14.5
Ethyl derivativeNot specified

2. Antibacterial Activity

The antibacterial potential of this compound has been explored through various assays. In studies involving similar sulfonamide-containing compounds, moderate to strong activity was observed against bacterial strains such as Salmonella typhi and Bacillus subtilis.

Bacterial StrainActivity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Other strainsWeak to moderate

3. Anti-inflammatory and Analgesic Properties

Investigations into the therapeutic applications of piperidine derivatives have indicated potential anti-inflammatory and analgesic effects, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Study on Sulfonamide Derivatives: Research demonstrated that sulfonamide functionalities significantly enhance antibacterial activity and enzyme inhibition capabilities in synthesized compounds .
  • Dynamic Combinatorial Chemistry (DCC): A study utilized DCC to discover novel inhibitors based on similar piperidine structures, revealing promising results in terms of binding affinity and potency against various biological targets .

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